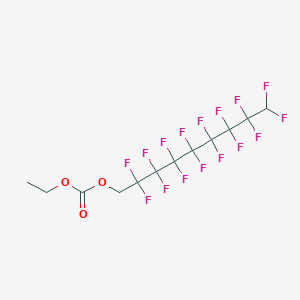
Ethyl 1H,1H,9H-perfluorononyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1H,1H,9H-perfluorononyl carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorinated carbon chain, which imparts distinct hydrophobic and lipophobic characteristics. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of perfluorononyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
C9F19CH2OH+ClCOOCH2CH3→C9F19CH2OCOOCH2CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the anhydrous conditions and precise temperature control required for the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form perfluorononyl alcohol and ethyl carbonate.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Reduction: The compound can be reduced to form simpler fluorinated alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Perfluorononyl alcohol and ethyl carbonate.
Substitution: Various substituted perfluorononyl derivatives.
Reduction: Fluorinated alcohols.
Aplicaciones Científicas De Investigación
Ethyl 1H,1H,9H-perfluorononyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in the synthesis of fluorinated compounds.
Biology: In studies involving the interaction of fluorinated compounds with biological membranes.
Industry: Used in the production of specialized coatings and materials that require hydrophobic and lipophobic properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorinated chain interacts with hydrophobic regions of molecules, while the carbonate group can participate in esterification and other reactions. This dual functionality allows it to modify surfaces and interfaces effectively.
Comparación Con Compuestos Similares
Ethyl 1H,1H,9H-perfluorononyl carbonate can be compared with other perfluorinated carbonates such as:
- Mthis compound
- Propyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
This compound is unique due to its specific chain length and the presence of an ethyl group, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where precise control over surface properties is required.
Propiedades
Fórmula molecular |
C12H8F16O3 |
|---|---|
Peso molecular |
504.16 g/mol |
Nombre IUPAC |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C12H8F16O3/c1-2-30-5(29)31-3-6(15,16)8(19,20)10(23,24)12(27,28)11(25,26)9(21,22)7(17,18)4(13)14/h4H,2-3H2,1H3 |
Clave InChI |
HYXSSURFWVTKJO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)

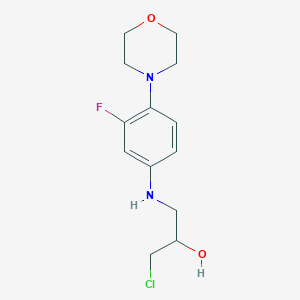
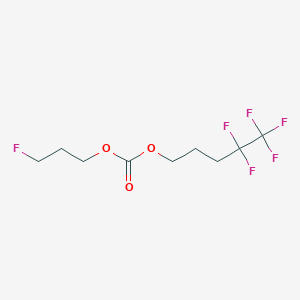

![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
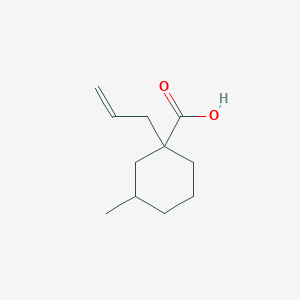

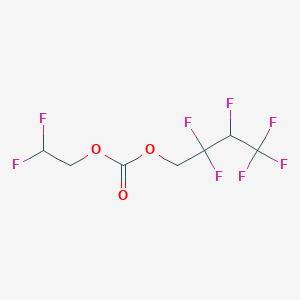
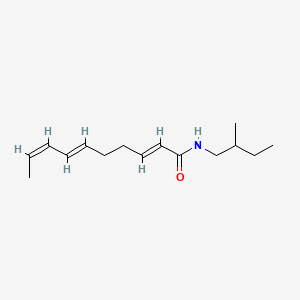


![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)
